

Molecular formula and weight of Thiobencarb-d10

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Thiobencarb-d10

Cat. No.: B12403565

[Get Quote](#)

In-Depth Technical Guide: Thiobencarb-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiobencarb-d10 is the deuterated analog of Thiobencarb, a thiocarbamate herbicide widely used in agriculture, primarily in rice cultivation, to control grasses and broadleaf weeds.^[1] As an isotopically labeled compound, **Thiobencarb-d10** serves as an invaluable internal standard for quantitative analysis in various matrices, including environmental and biological samples. Its use in mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for accurate and precise quantification of Thiobencarb by correcting for matrix effects and variations in sample preparation and instrument response. This technical guide provides a comprehensive overview of the molecular properties, proposed synthesis, mechanism of action, metabolic pathways, and analytical methodologies related to **Thiobencarb-d10**.

Data Presentation

Physicochemical Properties of Thiobencarb and Thiobencarb-d10

Property	Thiobencarb	Thiobencarb-d10
Molecular Formula	C ₁₂ H ₁₆ CINOS	C ₁₂ H ₆ D ₁₀ CINOS
Molecular Weight	257.78 g/mol	267.84 g/mol
CAS Number	28249-77-6	1219804-12-2
Appearance	Pale yellow to brownish-yellow liquid	Not specified, likely similar to Thiobencarb
Water Solubility	Slightly soluble	Not specified, likely similar to Thiobencarb
Solubility in Organic Solvents	Readily soluble in most organic solvents[1]	Not specified, likely similar to Thiobencarb

Proposed Synthetic Protocol for Thiobencarb-d10

A specific, detailed synthesis protocol for **Thiobencarb-d10** is not readily available in the public domain. However, based on the known synthesis of Thiobencarb and general methods for deuterium labeling, a plausible synthetic route can be proposed. The synthesis would likely involve the reaction of deuterated diethylamine with 4-chlorobenzyl chloride in the presence of a suitable thiocarbonylating agent.

Proposed Reaction Scheme:

- **Synthesis of Di(ethyl-d5)amine:** This would be the key starting material. It can be synthesized through various deuteriation methods, such as the reduction of N-acetyl-N-ethylamine with a deuterium source like lithium aluminum deuteride (LiAlD₄), followed by deacetylation.
- **Formation of the Thiocarbamate:** Di(ethyl-d5)amine would then be reacted with a thiocarbonyl transfer reagent, such as thiophosgene, to form the corresponding deuterated diethylthiocarbamoyl chloride.
- **Coupling with 4-chlorobenzyl mercaptan:** The final step would involve the coupling of the deuterated diethylthiocarbamoyl chloride with 4-chlorobenzyl mercaptan in the presence of a base to yield **Thiobencarb-d10**.

Experimental Protocols

In Vivo Metabolism Study in a Rodent Model

This protocol is a representative methodology based on descriptions of Thiobencarb metabolism studies.[\[1\]](#)

Objective: To investigate the absorption, distribution, metabolism, and excretion of **Thiobencarb-d10** in a rat model.

Materials:

- **Thiobencarb-d10**
- Sprague-Dawley rats (male and female)
- Metabolic cages
- Scintillation vials and cocktail
- High-performance liquid chromatography (HPLC) system
- Mass spectrometer (MS)

Procedure:

- Dosing: A cohort of rats is administered a single oral dose of **Thiobencarb-d10** (e.g., 30 mg/kg body weight) dissolved in a suitable vehicle like corn oil.
- Sample Collection: The rats are housed individually in metabolic cages that allow for the separate collection of urine and feces over a 72-hour period. Blood samples are collected at predetermined time points via tail vein or cardiac puncture. At the end of the study, tissues (liver, kidney, fat, etc.) are harvested.
- Sample Processing: Urine samples are analyzed directly or after enzymatic hydrolysis to deconjugate metabolites. Feces and tissue samples are homogenized and extracted with an organic solvent (e.g., acetonitrile or methanol).

- Analysis: The radioactivity in the samples is quantified using liquid scintillation counting to determine the extent of absorption and excretion. The parent compound and its metabolites in the extracts are identified and quantified by LC-MS/MS.

In Vitro Very-Long-Chain Fatty Acid (VLCFA) Elongase Inhibition Assay

This protocol is a representative methodology for assessing the inhibitory effect of Thiobencarb on VLCFA elongation.

Objective: To determine the inhibitory potential of Thiobencarb and its metabolites on VLCFA elongase activity in a plant microsomal fraction.

Materials:

- Thiobencarb, Thiobencarb sulfoxide, Thiobencarb sulfone
- Etiolated seedlings of a susceptible plant (e.g., barnyard millet)
- Microsome isolation buffer
- [^{14}C]-Malonyl-CoA
- Acyl-CoA substrates (e.g., C18:0-CoA)
- Thin-layer chromatography (TLC) plates
- Phosphorimager or scintillation counter

Procedure:

- Microsome Isolation: Microsomal fractions are isolated from the etiolated seedlings by differential centrifugation.
- Inhibition Assay: The microsomal fraction is incubated with the acyl-CoA substrate, [^{14}C]-malonyl-CoA, and varying concentrations of Thiobencarb or its metabolites (sulfoxide and sulfone).

- **Lipid Extraction:** After the incubation period, the reaction is stopped, and the fatty acids are extracted and saponified.
- **Analysis:** The radiolabeled fatty acids are separated by TLC, and the radioactivity of the elongated products (VLCFAs) is quantified using a phosphorimager or by scraping the corresponding bands and performing liquid scintillation counting. The IC_{50} value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is then calculated.

Analytical Method for Thiobencarb-d10 in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the quantification of **Thiobencarb-d10** in biological matrices, often used as an internal standard for the analysis of non-labeled Thiobencarb.

Objective: To develop and validate a sensitive and selective method for the quantification of Thiobencarb in biological samples using **Thiobencarb-d10** as an internal standard.

Materials:

- Biological matrix (e.g., plasma, urine, tissue homogenate)
- Thiobencarb and **Thiobencarb-d10** analytical standards
- Acetonitrile
- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) salts
- LC-MS/MS system

Procedure:

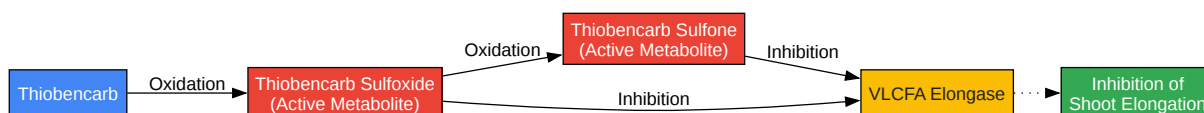
- **Sample Preparation (QuEChERS method):**
 - A known amount of the biological sample is placed in a centrifuge tube.
 - A known concentration of **Thiobencarb-d10** internal standard is added.

- Acetonitrile is added, and the sample is vigorously shaken.
- QuEChERS salts are added to induce phase separation.
- The mixture is centrifuged, and the upper acetonitrile layer is collected.
- The extract may be further cleaned up using dispersive solid-phase extraction (d-SPE).
- LC-MS/MS Analysis:
 - An aliquot of the final extract is injected into the LC-MS/MS system.
 - Chromatographic separation is achieved on a suitable C18 column.
 - The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Thiobencarb and **Thiobencarb-d10**.
- Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of Thiobencarb in the unknown samples is then determined from this curve.

Signaling and Metabolic Pathways

Mechanism of Action and Metabolic Activation

Thiobencarb itself exhibits slight inhibitory activity on very-long-chain fatty acid elongase (VLCFAE). However, its primary herbicidal activity is attributed to its oxidized metabolites, Thiobencarb sulfoxide and Thiobencarb sulfone, which are potent inhibitors of VLCFAE. This inhibition disrupts the biosynthesis of VLCFAs, which are essential components of plant cuticular waxes and membranes, leading to the inhibition of shoot elongation in emerging seedlings.

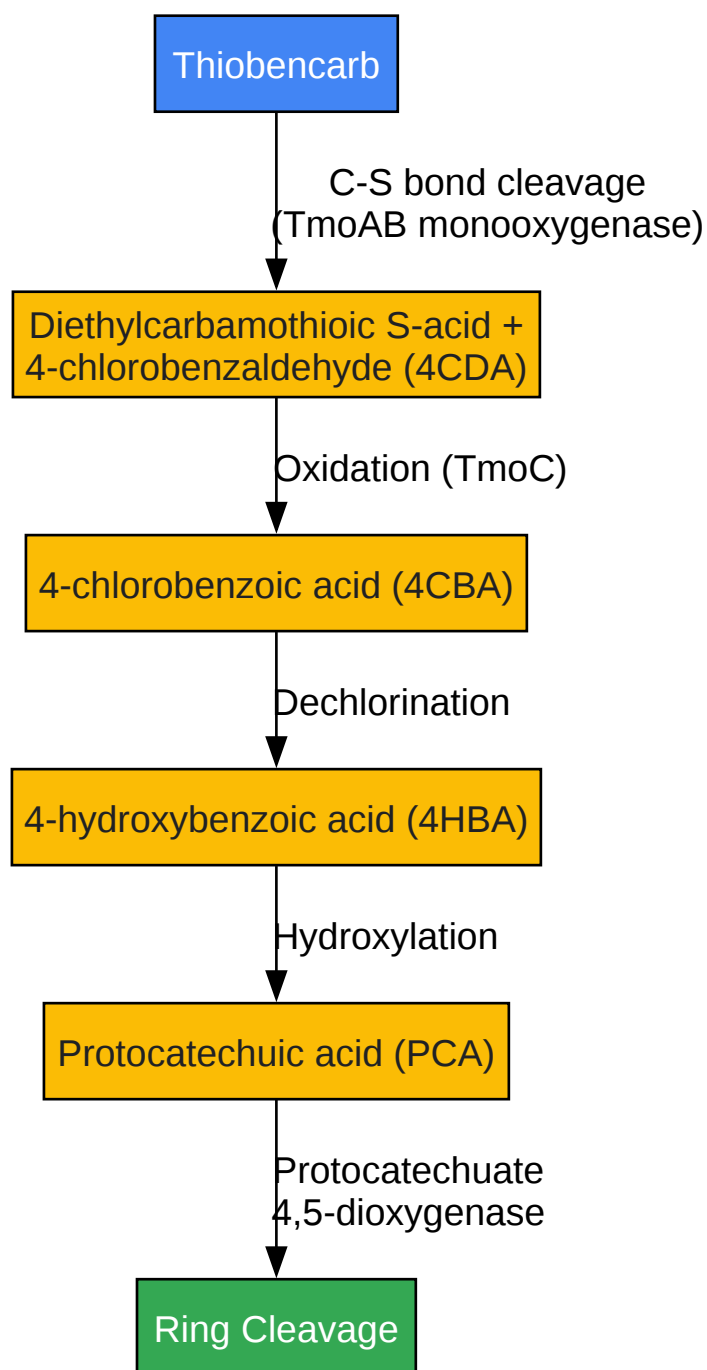


[Click to download full resolution via product page](#)

Caption: Metabolic activation of Thiobencarb to its active sulfoxide and sulfone forms.

Microbial Degradation Pathway of Thiobencarb

In the environment, microbial degradation plays a crucial role in the dissipation of Thiobencarb. One novel aerobic degradation pathway identified in *Acidovorax* sp. strain T1 involves the initial cleavage of the C-S bond.



[Click to download full resolution via product page](#)

Caption: Aerobic degradation pathway of Thiobencarb in *Acidovorax* sp. strain T1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oehha.ca.gov [oehha.ca.gov]
- To cite this document: BenchChem. [Molecular formula and weight of Thiobencarb-d10]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403565#molecular-formula-and-weight-of-thiobencarb-d10]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com